3-Benzofuranacetic acid, 7-hydroxy-, methyl ester
Description
3-Benzofuranacetic acid, 7-hydroxy-, methyl ester is a benzofuran derivative characterized by a fused benzene-furan ring system. The compound features an acetic acid side chain at position 3, esterified with a methyl group, and a hydroxyl group at position 5. Its structural features suggest applications in pharmaceutical or agrochemical research, particularly as a scaffold for bioactive molecules.
Properties
IUPAC Name |
methyl 2-(7-hydroxy-1-benzofuran-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-14-10(13)6-8-5-7-3-2-4-9(12)11(7)15-8/h2-5,12H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVFFORUEOAHJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(O1)C(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Transesterification of Benzofuranone
The most widely documented method involves transesterification of benzofuranone intermediates with methanol under acidic conditions. Benzofuranone, synthesized via dehydration of o-hydroxy phenylacetic acid, reacts with methanol in the presence of solid acid catalysts such as toluenesulfonic acid (TsOH) or silica gel-supported sulfonic acid . This two-step process avoids hydrolysis side reactions common in direct esterification:
Step 1: Synthesis of Benzofuranone
o-Hydroxy phenylacetic acid is heated in toluene with TsOH (1–5 mol%) at reflux (110–120°C) for 4–6 hours, yielding benzofuranone through intramolecular cyclodehydration . The reaction is driven by azeotropic removal of water, achieving >90% conversion .
Step 2: Transesterification with Methanol
Methanol is added directly to the benzofuranone-toluene mixture, and the reaction proceeds at 60–80°C for 3–5 hours. TsOH catalyzes the ring-opening transesterification, producing the target ester with 85–92% yield . Excess methanol (3–5 equivalents) ensures complete conversion, while toluene facilitates product isolation via crystallization upon cooling .
Direct Esterification of 7-Hydroxybenzofuran-3-ylacetic Acid
An alternative route employs direct esterification of 7-hydroxybenzofuran-3-ylacetic acid using methanol and hydrochloric acid (HCl). This method, adapted from fatty acid methyl ester synthesis , involves dissolving the carboxylic acid in methanol containing 1.2–1.5% (w/v) HCl . The mixture is heated at 45°C overnight or at 100°C for 1–1.5 hours, achieving 75–80% yield . However, competing hydrolysis at elevated temperatures limits efficiency, necessitating careful control of water content .
Optimization Considerations
-
Catalyst Concentration : Higher HCl concentrations (>2%) accelerate esterification but increase hydrolysis byproducts .
-
Solvent Systems : Co-solvents like toluene (0.2 mL per 2 mL reaction volume) improve miscibility and reduce side reactions .
Cyclization-Esterification from o-Hydroxy Phenylacetic Acid
A one-pot cyclization-esterification approach eliminates intermediate isolation. o-Hydroxy phenylacetic acid, dimethyl malonate, and piperidine (0.1–0.5 mol%) are refluxed in methanol at 60°C for 48 hours . The reaction proceeds via Knoevenagel condensation to form a coumarin intermediate, followed by ester exchange to yield the target compound in 85–90% yield .
Mechanistic Pathway
-
Condensation : o-Hydroxy phenylacetic acid reacts with dimethyl malonate to form 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid methyl ester .
-
Ring Opening : Acidic workup (e.g., HCl) cleaves the lactone ring, yielding 7-hydroxybenzofuran-3-ylacetic acid methyl ester .
Comparative Analysis of Preparation Methods
Purification and Characterization
Crude products are purified via crystallization from methanol-water mixtures (3:1 v/v) or column chromatography (silica gel, ethyl acetate/hexane) . Nuclear magnetic resonance (NMR) confirms structure:
-
1H NMR (CDCl3) : δ 3.79 (s, 3H, OCH3), 6.71–7.74 (m, 4H, aromatic), 8.68 (s, 1H, OH) .
-
13C NMR : δ 170.2 (C=O), 161.1 (C-O), 112–155 (aromatic carbons) .
Industrial-Scale Considerations
Patent CN103724203A highlights a scalable process using toluene as a solvent and TsOH (1 mol%) . Key steps include:
Chemical Reactions Analysis
Types of Reactions
3-Benzofuranacetic acid, 7-hydroxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 3-Benzofuranacetic acid, 7-oxo-, methyl ester.
Reduction: Formation of 3-Benzofuranacetic acid, 7-hydroxy-, methyl alcohol.
Substitution: Formation of various substituted benzofuran derivatives depending on the reagent used.
Scientific Research Applications
3-Benzofuranacetic acid, 7-hydroxy-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Benzofuranacetic acid, 7-hydroxy-, methyl ester involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. Similarly, its antibacterial activity could be due to its interaction with bacterial cell membranes or inhibition of essential bacterial enzymes .
Comparison with Similar Compounds
Benzofuran and Benzodioxole Derivatives
Compound A : Methyl 7-hydroxy-1,3-benzodioxole-5-carboxylate (CAS: 116119-01-8)
- Structure : Contains a 1,3-benzodioxole core (methylenedioxy group) instead of benzofuran. The ester and hydroxyl groups are positioned at C5 and C7, respectively.
- Key Differences : The benzodioxole ring introduces two oxygen atoms, enhancing electron density and altering ring strain compared to benzofuran. This may increase stability against oxidative degradation but reduce reactivity in electrophilic substitutions .
- Applications : Similar to the target compound, benzodioxole derivatives are explored as intermediates in drug synthesis, particularly for antioxidants or anti-inflammatory agents.
Compound B: 3-Benzofuranmethanol, 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]
- Structure : Shares the benzofuran core but includes a propenyl chain, a methoxyphenyl group, and a hydroxymethyl substituent.
- The propenyl chain may confer photoisomerization properties, useful in optopharmacology .
Substituted Benzoic Acid Esters
Compound C: Benzoic acid, 3-[(methylsulfonyl)amino]-, methyl ester
- Structure : A benzoic acid ester with a sulfonamide group at C3.
- Key Differences: The sulfonamide group introduces strong electron-withdrawing effects, increasing acidity (pKa ~5–6) compared to the target compound’s hydroxyl group (pKa ~10).
Compound D : Methyl 3-acetyl-2,4-bis(acetyloxy)-6-methylbenzoate (CAS: 89586-47-0)
Benzeneacetic Acid and Fatty Acid Esters
Compound E : Benzeneacetic acid, 3-methylphenyl ester
- Structure : A phenylacetate ester with a m-cresyl substituent.
- The larger ester group (m-cresyl vs. methyl) slows hydrolysis rates, extending half-life in biological systems .
Compound F: 9,12-Octadecadienoic acid (Z,Z)-, methyl ester
- Structure : A long-chain polyunsaturated fatty acid (PUFA) methyl ester.
- Key Differences : The aliphatic chain confers flexibility and fluidity, making it a candidate for lipid-based formulations. Unlike the target compound, it lacks aromaticity, reducing UV absorption but improving compatibility with hydrophobic matrices .
Comparative Data Table
Research Findings and Implications
- Electron-Donating vs. Withdrawing Groups : The target compound’s hydroxyl group enhances nucleophilicity at the aromatic ring, favoring electrophilic substitutions, while sulfonamide (Compound C) or nitro groups () deactivate the ring for alternative reactions .
- Ester Hydrolysis Rates : Methyl esters (target compound) hydrolyze faster than ethyl or bulky esters (e.g., Compound E), critical for prodrug design .
- Biological Activity : Benzofuran derivatives often exhibit antimicrobial or anti-inflammatory properties, whereas fatty acid esters (Compound F) are prioritized in nutrition or cosmetics .
Biological Activity
3-Benzofuranacetic acid, 7-hydroxy-, methyl ester is a compound that has attracted attention due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its benzofuran structure and an ester functional group. The presence of the hydroxyl group at the 7-position is significant as it can influence the compound's reactivity and biological interactions. This structural configuration suggests potential activities in various biological systems.
Antioxidant Activity
Research indicates that compounds similar to 3-benzofuranacetic acid exhibit notable antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. A study demonstrated that related compounds showed significant radical scavenging activity, which could be beneficial in therapeutic applications against oxidative stress-related diseases .
Antileishmanial Activity
A notable study evaluated the antileishmanial effects of oxabicyclic compounds, revealing that certain derivatives exhibited potent activity against Leishmania donovani, the causative agent of leishmaniasis. The mechanism involved apoptosis-like cell death in parasites when treated with these compounds . Although 3-benzofuranacetic acid was not directly tested in this context, its structural similarities to effective compounds suggest it may also possess antileishmanial properties.
The biological activities of 3-benzofuranacetic acid can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl group may facilitate the donation of electrons to free radicals, thus neutralizing them.
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in pathogen metabolism or replication.
- Cell Signaling Modulation : By interacting with cell surface receptors or intracellular signaling pathways, these compounds can modulate cellular responses.
Case Studies and Research Findings
Q & A
Q. What are the recommended analytical techniques for characterizing 3-Benzofuranacetic acid, 7-hydroxy-, methyl ester, and how can researchers validate purity?
- Methodological Answer : Gas chromatography/mass spectrometry (GC/MS) is the gold standard for structural elucidation, particularly for benzofuran derivatives. Retention indices (e.g., KI: 1828) and spectral matching with libraries (e.g., Wiley, NIST) are critical for identification . High-performance liquid chromatography (HPLC) with UV detection at 280 nm is recommended for purity validation, referencing methyl ester analogs like methyl-4-hydroxybenzoate (MHB) as benchmarks . Quantify impurities using integration of chromatographic peaks, ensuring <1% area for research-grade purity.
Q. How should researchers optimize storage conditions to preserve the stability of this compound?
- Methodological Answer : Store at -20°C in amber glass vials under inert gas (argon/nitrogen) to prevent oxidation of the 7-hydroxy group. Stability studies on structurally related esters (e.g., methyl o-benzoyl benzoate) indicate degradation via hydrolysis under humidity; thus, desiccants like silica gel are essential . Monitor degradation via periodic GC/MS analysis, focusing on peaks corresponding to hydrolysis products (e.g., free 7-hydroxybenzofuranacetic acid).
Q. What synthetic routes are feasible for preparing this compound, and what are common pitfalls?
- Methodological Answer : A two-step synthesis is typical:
Esterification : React 7-hydroxybenzofuranacetic acid with methanol in the presence of H₂SO₄ (catalytic), followed by neutralization with NaHCO₃.
Purification : Use silica gel chromatography (hexane:ethyl acetate, 3:1) to isolate the ester.
Common pitfalls include incomplete esterification (monitor via IR for carbonyl peaks at ~1740 cm⁻¹) and demethylation under acidic conditions. Alternative routes involve protecting the hydroxyl group with acetyl chloride prior to esterification .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent carriers). For example, HDAC inhibition assays require strict control of DMSO concentrations (<0.1%) to avoid false positives . Validate results using orthogonal assays: compare enzyme inhibition (e.g., fluorometric HDAC kits) with cellular viability assays (MTT). Cross-reference with structurally related inhibitors like benzofuranone derivatives to identify structure-activity relationships (SAR) .
Q. What computational modeling approaches are suitable for predicting the interactions of this compound with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) with HDAC8 (PDB ID: 1T69) or estrogen receptors (PDB ID: 1A52) as targets. Parameterize the 7-hydroxy group’s hydrogen-bonding capacity and the methyl ester’s lipophilicity. Validate models with free-energy perturbation (FEP) calculations or comparative molecular field analysis (CoMFA) against experimental IC₅₀ values .
Q. How can researchers differentiate between degradation products and synthetic byproducts in stability studies?
- Methodological Answer : Employ LC-MS/MS in MRM mode to track specific degradation pathways:
- Hydrolysis : Look for [M+H–32]+ (loss of methanol) at m/z 207.
- Oxidation : Monitor for quinone formation (m/z 221) via atmospheric oxygen exposure .
Compare fragmentation patterns with synthetic byproducts (e.g., brominated analogs from incomplete purification) using high-resolution MS .
Experimental Design Considerations
Q. What controls are essential when evaluating the antioxidant activity of this compound?
- Methodological Answer : Include Trolox (water-soluble vitamin E analog) as a positive control in DPPH/ABTS assays. Normalize activity to molar concentration (IC₅₀ in μM) and account for solvent interference (e.g., ethanol absorbance at 517 nm). For cell-based assays, use NAC (N-acetylcysteine) to confirm ROS-scavenging specificity .
Q. How should researchers design kinetic studies to assess esterase-mediated hydrolysis?
- Methodological Answer : Use porcine liver esterase (PLE) in pH 7.4 PBS at 37°C. Monitor hydrolysis via UV absorbance at 260 nm (increase in free acid). Calculate kₐₜ/Kₘ using Michaelis-Menten plots. Compare with methylparaben (MHB) as a reference substrate to assess relative hydrolysis rates .
Data Interpretation Challenges
Q. Why might NMR spectra of this compound show unexpected splitting patterns, and how can this be addressed?
Q. What strategies mitigate batch-to-batch variability in synthetic yields?
- Methodological Answer : Standardize reaction stoichiometry (1:5 molar ratio of acid:methanol) and use anhydrous conditions. Implement in-process monitoring (e.g., TLC at Rf 0.5) to terminate reactions at consistent conversion points. For scale-up, optimize via Design of Experiments (DoE) focusing on temperature (60–80°C) and catalyst concentration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
